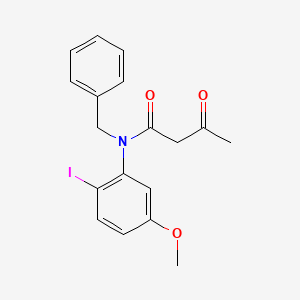
N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an iodo-substituted methoxyphenyl group, and a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amidation: The formation of the amide bond is carried out by reacting the iodinated methoxyphenyl compound with benzylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodo and methoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-Benzyl-N-(2-methoxyphenyl)-3-oxobutanamide: Lacks the iodine atom, which can influence its chemical properties and applications.
N-Benzyl-N-(2-iodo-5-methylphenyl)-3-oxobutanamide: Contains a methyl group instead of a methoxy group, altering its steric and electronic characteristics.
Uniqueness
N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide is unique due to the presence of both iodine and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
922142-23-2 |
|---|---|
Molecular Formula |
C18H18INO3 |
Molecular Weight |
423.2 g/mol |
IUPAC Name |
N-benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C18H18INO3/c1-13(21)10-18(22)20(12-14-6-4-3-5-7-14)17-11-15(23-2)8-9-16(17)19/h3-9,11H,10,12H2,1-2H3 |
InChI Key |
ZQDWNEQQZBKMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N(CC1=CC=CC=C1)C2=C(C=CC(=C2)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


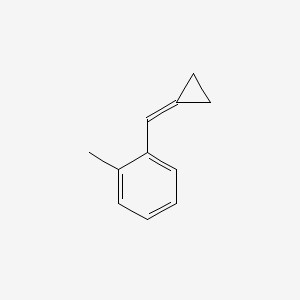
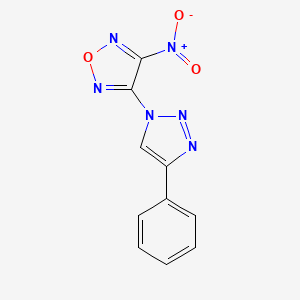

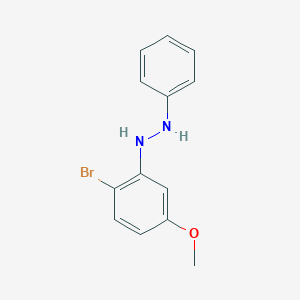
![(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone](/img/structure/B12616907.png)
![4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile](/img/structure/B12616915.png)
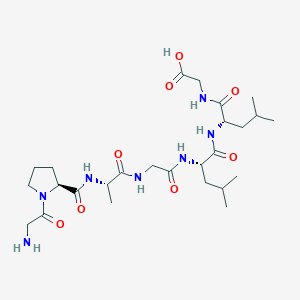
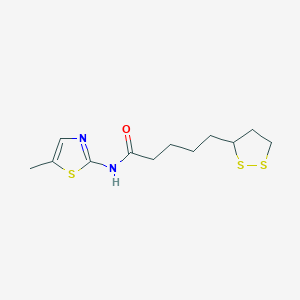

![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one](/img/structure/B12616949.png)
![6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid](/img/structure/B12616957.png)
![5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616960.png)
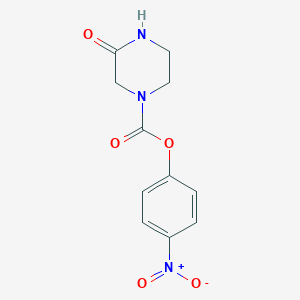
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one](/img/structure/B12616968.png)
